molecular formula C26H28N4O2 B14100894 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide

Cat. No.: B14100894
M. Wt: 428.5 g/mol
InChI Key: JHOGONSFSPTCGQ-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a dimethylphenyl group, and a phenylpropyl side chain.

Preparation Methods

The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as hydrazine, diketones, and various alkylating agents. Industrial production methods would likely focus on optimizing reaction conditions to maximize yield and purity, potentially involving catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrazine rings, using reagents like halogens or alkylating agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide
  • 3-(2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid These compounds share the pyrazolo[1,5-a]pyrazine core but differ in their side chains and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C26H28N4O2/c1-19-10-11-22(17-20(19)2)23-18-24-26(32)29(15-16-30(24)28-23)14-12-25(31)27-13-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,27,31)

InChI Key

JHOGONSFSPTCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCCC4=CC=CC=C4)C

Origin of Product

United States

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